BBMP

Biodegradation Environmental Fate Brominated Flame Retardant

BBMP (DBNPG) is a reactive flame retardant monomer with dual bromomethyl and hydroxyl groups on a rigid neopentyl backbone. Its 61% aliphatic bromine covalently incorporates into unsaturated polyester resins and rigid PU foams for permanent, non-leaching flame retardancy. Unlike additive FRs or TBBPA, BBMP's structure ensures superior polymer compatibility and thermal stability. Also a key intermediate for pharma and agrochemical heterocyclic synthesis. Order high-purity BBMP for consistent, research-backed performance.

Molecular Formula C5H10Br2O2
Molecular Weight 261.94 g/mol
CAS No. 3296-90-0
Cat. No. B029016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBBMP
CAS3296-90-0
Synonyms2,2-Bis(bromomethyl)-1,3-propanediol;  1,3-Dibromo-2,2-bis(hydroxymethyl)propane;  _x000B_1,3-Dibromo-2,2-dimethylolpropane;  Dibromoneopentyl Glycol;  FR 1138;  FR 522;  NSC 9001;  Pentaerythritol Dibromohydrin;  _x000B_
Molecular FormulaC5H10Br2O2
Molecular Weight261.94 g/mol
Structural Identifiers
SMILESC(C(CO)(CBr)CBr)O
InChIInChI=1S/C5H10Br2O2/c6-1-5(2-7,3-8)4-9/h8-9H,1-4H2
InChIKeyCHUGKEQJSLOLHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)
In water, 38 g/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Why 2,2-Bis(bromomethyl)-1,3-propanediol (BBMP, CAS 3296-90-0) is a Critical Multifunctional Brominated Diol for Material Science and Chemical Synthesis


2,2-Bis(bromomethyl)-1,3-propanediol (BBMP), also known as dibromoneopentyl glycol (DBNPG), is a brominated diol with the molecular formula C5H10Br2O2 [1]. It features two reactive bromomethyl groups and two hydroxyl groups on a neopentyl backbone, enabling its function as both a reactive flame retardant and a versatile intermediate [1][2]. BBMP is primarily used as a flame retardant in unsaturated polyester resins, molded products, and rigid polyurethane foams, and also serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other flame retardants [3].

Why BBMP (3296-90-0) Cannot Be Simply Replaced by Other Brominated Diols or Flame Retardants in Critical Formulations


Generic substitution of BBMP with other brominated flame retardants is not straightforward due to its unique combination of a rigid, neopentyl backbone and a specific bromine content of 61%, which influences polymer compatibility, reactivity, and final material properties [1][2]. Unlike aromatic brominated compounds like tetrabromobisphenol A (TBBPA) or additive flame retardants, BBMP's aliphatic structure and dual hydroxyl functionality allow it to be chemically incorporated into polymer chains, impacting thermal stability, degradation pathways, and the potential for leaching [1][2]. Furthermore, as detailed below, its specific toxicological and degradation profiles differ significantly from its closest analog, tribromoneopentyl alcohol (TBNPA), and other in-class compounds, which directly affects material selection based on regulatory and environmental impact assessments [3].

Quantitative Evidence Guide for Selecting BBMP (CAS 3296-90-0) Over Comparable Brominated Diols and Flame Retardants


BBMP vs. Tribromoneopentyl Alcohol (TBNPA): Comparative Biodegradability and Environmental Fate

In a direct head-to-head study, BBMP (DBNPG) and its closest structural analog, tribromoneopentyl alcohol (TBNPA), were compared for their aerobic biodegradation by a common bacterial consortium [1]. Both compounds were classified as not readily biodegradable, but the study demonstrated their biodegradation is possible [1].

Biodegradation Environmental Fate Brominated Flame Retardant

BBMP's Carcinogenicity Profile: A Comparative Analysis with Other NTP Brominated Chemicals

A study by the National Toxicology Program (NTP) directly compared the carcinogenic activity of BBMP in rodents to that of other NTP-evaluated brominated chemicals [1]. The research found that BBMP is a multisite carcinogen in both sexes of Fischer 344 rats and B6C3F1 mice, causing neoplasms at numerous tissue sites [1]. This classification places BBMP in a distinct category among brominated flame retardants, informing risk assessment and handling requirements.

Toxicology Carcinogenicity Flame Retardant Safety

BBMP's Role as a Comparative Benchmark for Novel Flame Retardants in Polyurethane Foams

In the development of a new brominated flame retardant, 2,3-dibromo-2-buteno-1,4-diol (DBBD), researchers used BBMP (DBNPG) as the benchmark for comparing solubility in polyols used for polyurethane (PUR) foams [1]. The study found that DBBD exhibited a solubility of 20-25% in polyols for rigid PUR foams, while the solubility of BBMP served as the comparative baseline [1].

Polyurethane Foam Flame Retardant Solubility Material Compatibility

Cell-Specific Genotoxicity of BBMP: Target vs. Non-Target Tissue Response

An in vitro study directly compared BBMP-induced genotoxicity in a target human uroepithelial cell line (UROtsa) versus a non-target cell type (primary rat hepatocytes) [1]. The results showed that BBMP exhibited significantly greater genotoxic potential in UROtsa cells, evidenced by a concentration-dependent increase in DNA strand breaks and DNA binding, compared to hepatocytes [1].

Genotoxicity Cell-Based Assay Metabolism

Optimizing Material Selection and Research: Specific Application Scenarios for BBMP (CAS 3296-90-0)


Synthesis of Reactive Flame-Retardant Unsaturated Polyester Resins

BBMP is utilized as a reactive monomer to impart permanent flame retardancy in unsaturated polyester resins [1]. Its diol functionality allows for covalent incorporation into the polymer backbone during curing, reducing the potential for leaching compared to additive flame retardants and ensuring long-term flame resistance in molded products and composites [1].

Development of Rigid Polyurethane Foams for Construction and Insulation

BBMP serves as a key flame-retardant intermediate for rigid polyurethane foams, where its compatibility with polyols and its ability to form stable, fire-resistant structures are essential [1]. The compound's reactivity ensures it becomes part of the polymer matrix, which is critical for meeting fire safety standards in building and insulation applications [1].

Comparative Toxicology and Environmental Fate Studies for Brominated Flame Retardants

As a well-characterized brominated flame retardant, BBMP is an essential reference standard for research into the toxicology, carcinogenicity, and environmental biodegradation of this chemical class [1][2][3]. Studies comparing BBMP to TBNPA or other NTP chemicals provide critical data for regulatory risk assessments and the development of safer, more sustainable alternatives [1][2][3].

Pharmaceutical and Agrochemical Intermediate for Building Functionalized Molecules

The two bromomethyl groups in BBMP are excellent leaving groups in nucleophilic substitution reactions, making it a valuable intermediate for constructing heterocyclic compounds and other complex molecules with potential pharmaceutical or agrochemical activity [1]. Its neopentyl core provides a rigid scaffold that can influence the conformation and binding properties of derived molecules [1].

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33 linked technical documents
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